

An In-depth Technical Guide to Tibremciclib: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tibremciclib

Cat. No.: B12370543

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, orally bioavailable and potent selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] As a third-generation CDK inhibitor, it plays a crucial role in regulating the cell cycle.[4] Dysregulation of the cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of many cancers, making selective inhibition of CDK4/6 a promising therapeutic strategy.[4][5] **Tibremciclib**'s mechanism of action involves inducing a G1 phase cell cycle arrest, thereby suppressing DNA replication and inhibiting tumor cell proliferation.[1][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for **tibremciclib**.

Chemical Structure and Properties

Tibremciclib is a small molecule inhibitor with distinct structural features that contribute to its high selectivity and potency.[7]

Identifiers and Descriptors

Identifier/Descriptor	Value
IUPAC Name	N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine[1]
CAS Number	2397678-18-9[1]
Molecular Formula	C ₂₈ H ₃₂ F ₂ N ₈ [1]
Canonical SMILES	<chem>CCN1CCN(CC2=CC=C(N=C2)NC3=NC=C(C(=N3)F)C4=CC(=C5C(=C4)N=C(N5CCC[C@H]6C)C)F)CC1</chem>
InChI	InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1[1]
InChIKey	XOJPAVACYRFOBK-GOSISDBHSA-N[8]

Physicochemical Properties

Property	Value
Molecular Weight	518.6 g/mol [1]
Topological Polar Surface Area	75 Å²[1]
Complexity	769[1]
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	6

Mechanism of Action and Signaling Pathway

Tibremciclib selectively targets CDK4 and CDK6, key regulators of the cell cycle.[3] In many cancer cells, the cyclin D-CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4][5]

Tibremciclib inhibits the phosphorylation of the retinoblastoma protein (Rb).[1] Unphosphorylated Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] This leads to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][6]

Tibremciclib's inhibition of the CDK4/6-Rb signaling pathway.

Preclinical and Clinical Data

Pharmacokinetics

A Phase I study of **tibremciclib** revealed dose-proportional pharmacokinetics.[2]

Pharmacokinetic Parameter	Value
Half-life ($t_{1/2}$)	~35.9 - 51.1 hours[2][3]
Dose Proportionality	Consistent with dose proportionality[2]
Drug-Drug Interaction	No significant interaction with fulvestrant[2]

Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of **tibremciclib**, both as a monotherapy and in combination with fulvestrant.

Phase Ia (Monotherapy in Advanced Solid Tumors)[2]

Efficacy Endpoint	Value
Objective Response Rate (ORR)	4.2%
Disease Control Rate (DCR)	70.8%

Phase Ib (Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer)[2]

Efficacy Endpoint	Value
Objective Response Rate (ORR)	53.8%
Disease Control Rate (DCR)	87.2%

Phase III TIFFANY Trial (Combination with Fulvestrant vs. Fulvestrant alone in HR+/HER2-Advanced Breast Cancer)[\[7\]](#)[\[9\]](#)

Efficacy Endpoint	Tibremciclib + Fulvestrant	Fulvestrant Alone
Median Progression-Free Survival (PFS)	16.5 months	5.6 months
Hazard Ratio (HR) for PFS	0.37 (p < 0.001)	-
Objective Response Rate (ORR)	45.6%	12.9%

Safety and Tolerability

Tibremciclib has been shown to be generally well-tolerated.[\[2\]](#) The most common treatment-emergent adverse events are summarized below.

Phase I Study (Monotherapy and Combination Therapy)[\[2\]](#)

Adverse Event (Any Grade)
Grade 1-2 Blood creatinine increased
Hypertriglyceridemia
Anemia

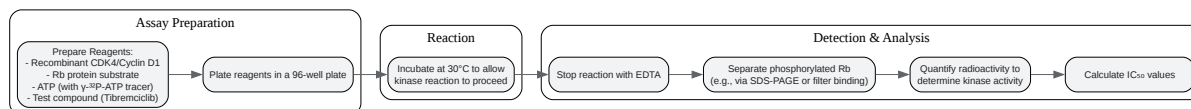
Phase III TIFFANY Trial[\[7\]](#)[\[9\]](#)

Adverse Event (Grade 3 or Higher)	Tibremciclib + Fulvestrant Arm	Placebo + Fulvestrant Arm
Neutropenia	15.2%	5.6%
Anemia	12.0%	4.4%
Hypokalemia	12.0%	0%

Experimental Protocols

Generalized CDK4/6 Inhibition Assay Protocol

While the specific proprietary protocol for **tibremciclib** is not publicly available, a general method for assessing CDK4/6 inhibition in vitro is outlined below.



[Click to download full resolution via product page](#)

Generalized workflow for a CDK4/6 kinase inhibition assay.

Methodology:

- **Reagent Preparation:** Recombinant human CDK4/Cyclin D1 enzyme complex, a retinoblastoma (Rb) protein substrate, and ATP (spiked with a radioactive tracer like γ - ^{32}P -ATP) are prepared in a suitable kinase buffer.
- **Compound Dilution:** **Tibremciclib** is serially diluted to a range of concentrations.
- **Reaction Initiation:** The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the Rb substrate.
- Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg^{2+} ions necessary for kinase activity.
- Detection: The phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.
- Data Analysis: The kinase activity at each concentration of **tibremciclib** is calculated relative to a control without the inhibitor. The IC_{50} value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Phase I Clinical Trial Protocol (NCT03791112)[2]

Study Design: An open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.

Phase Ia: Dose Escalation

- Population: Patients with advanced solid tumors.
- Intervention: **Tibremciclib** monotherapy administered orally once daily at escalating doses (50-500 mg).
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess safety and tolerability.

Phase Ib: Dose Expansion

- Population: Patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who have failed endocrine therapy.
- Intervention: **Tibremciclib** at the selected RP2D (300 mg or 400 mg orally once daily) in combination with fulvestrant (500 mg).
- Primary Objective: To further evaluate the safety and tolerability of the combination therapy.

- Secondary Objectives: To assess pharmacokinetic parameters and preliminary anti-tumor activity.

Conclusion

Tibremciclib is a promising selective CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Clinical data have demonstrated its efficacy and manageable safety profile, both as a monotherapy and in combination with fulvestrant, in patients with advanced cancers, particularly HR+/HER2- breast cancer. Ongoing and future studies will further elucidate its role in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tibremciclib | C28H32F2N8 | CID 146277756 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. A phase I dose-escalation and dose-expansion study of tibremciclib, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A phase I dose-escalation and dose-expansion study of tibremciclib, a novel CDK4/6 inhibitor, monotherapy and in combination with fulvestrant in HR-positive/HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
5. newdrugapprovals.org [newdrugapprovals.org]
6. tibremciclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
7. medscape.com [medscape.com]
8. Tibremciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
9. Tibremciclib or Placebo Plus Fulvestrant in Hormone Receptor-Positive and ERBB2-Negative Advanced Breast Cancer After Endocrine Therapy: A Randomized Clinical Trial -

PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Tibremciclib: Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370543#tibremciclib-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com